

Suppliers of enantiopure azetidine derivatives

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Compound of Interest

Compound Name: *(R)*-1-Tert-butyl 2-methyl
azetidine-1,2-dicarboxylate

Cat. No.: B595062

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An In-depth Technical Guide to Suppliers of Enantiopure Azetidine Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure azetidine derivatives are crucial building blocks in medicinal chemistry and drug discovery. Their rigid four-membered ring structure imparts unique conformational constraints on molecules, making them valuable scaffolds for the design of novel therapeutics. The stereochemistry of these derivatives is often critical for their biological activity, necessitating access to enantiomerically pure forms. This guide provides a comprehensive overview of suppliers for key enantiopure azetidine derivatives, detailed experimental protocols for their synthesis and analysis, and visualizations of relevant biological pathways and experimental workflows.

I. Suppliers of Key Enantiopure Azetidine Derivatives

The following tables summarize commercially available enantiopure azetidine derivatives from various suppliers. The data presented is based on information available in public domains and supplier websites. It is recommended to confirm the specifications with the supplier before ordering.

(S)-Azetidine-2-carboxylic acid and its Derivatives

Product Name	Supplier	CAS No.	Purity/Specification	Price (USD)
(S)-(-)-Azetidine-2-carboxylic acid	Thermo Scientific Chemicals	2133-34-8	99%	125.65 / 250 mg
L-Azetidine-2-carboxylic acid	BLD Pharm	2133-34-8	>99% (HPLC)	Contact for price
L-Azetidine-2-carboxylic acid	AdooQ Bioscience	2133-34-8	>99% (HPLC)	Contact for price
1-Boc-(S)-azetidine-2-carboxylic acid	Sigma-Aldrich	51077-14-6	≥98.0% (TLC)	Contact for price
(S)-1-Boc-Azetidine-2-carboxylic acid	Oakwood Chemical	51077-14-6	Not specified	Contact for price
1-Boc-L-azetidine-2-carboxylic acid	MedChemExpress	51077-14-6	Not specified	Contact for price
Boc-L-azetidine-2-carboxylic acid	Chem-Impex	51077-14-6	Not specified	Contact for price
1-Fmoc-(S)-azetidine-2-carboxylic acid	Santa Cruz Biotechnology	136552-06-2	≥98%	Contact for price
1-Fmoc-(S)-azetidine-2-carboxylic acid	Sigma-Aldrich	136552-06-2	≥97.0%	Contact for price
1-Fmoc-(S)-azetidine-2-carboxylic acid	Apollo Scientific	136552-06-2	96%	£33.00 / 1g

(R)-Azetidine-2-carboxylic acid and its Derivatives

Product Name	Supplier	CAS No.	Purity/Specification	Price (USD)
(R)-Azetidine-2-carboxylic acid	MedChemExpress	2133-34-8	In-stock	Contact for price
1-Boc-(R)-azetidine-2-carboxylic acid	Various	51077-15-7	Not specified	Contact for price

*Note: While (R)-Azetidine-2-carboxylic acid and its derivatives are less common commercially, several suppliers of chiral building blocks may offer custom synthesis.

3-Hydroxyazetidine Derivatives

Product Name	Supplier	CAS No.	Purity/Specification	Price (USD)
3-Hydroxyazetidine hydrochloride	Sigma-Aldrich	18621-18-6	97%	Contact for price
3-Hydroxyazetidine hydrochloride	Thermo Scientific Chemicals	18621-18-6	97%	Contact for price
3-Hydroxyazetidine hydrochloride	Synthonix, Inc.	18621-18-6	Typically In-Stock	Contact for price
3-Hydroxyazetidine hydrochloride	Chem-Impex	18621-18-6	≥ 98%	Contact for price

II. Experimental Protocols

Asymmetric Synthesis of N-Protected 2-Arylazetidines

This protocol describes a general approach for the synthesis of N-protected 2-arylazetidines, which are versatile intermediates.^[1]

Starting Material: A protected γ -amino alcohol derived from a suitable aryl precursor.

Step 1: Activation of the Hydroxyl Group

- Dissolve the N-protected γ -amino alcohol (1 equivalent) in an inert solvent such as dichloromethane (CH_2Cl_2) at 0 °C.
- Add a base like triethylamine or pyridine (1.2 equivalents).
- Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).
- Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

Step 2: Intramolecular Cyclization

- Dissolve the resulting N-protected amino mesylate/tosylate in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Add a strong base, such as sodium hydride or potassium tert-butoxide (1.2 equivalents), at 0 °C.
- Stir the reaction at room temperature until the cyclization is complete (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate.
- Purify the crude product by silica gel column chromatography to obtain the N-protected 2-arylazetidine.

Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method to determine the enantiomeric purity of chiral compounds.^{[2][3]}

Instrumentation:

- HPLC system with a UV detector.
- Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

- A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific azetidine derivative to achieve baseline separation of the enantiomers.

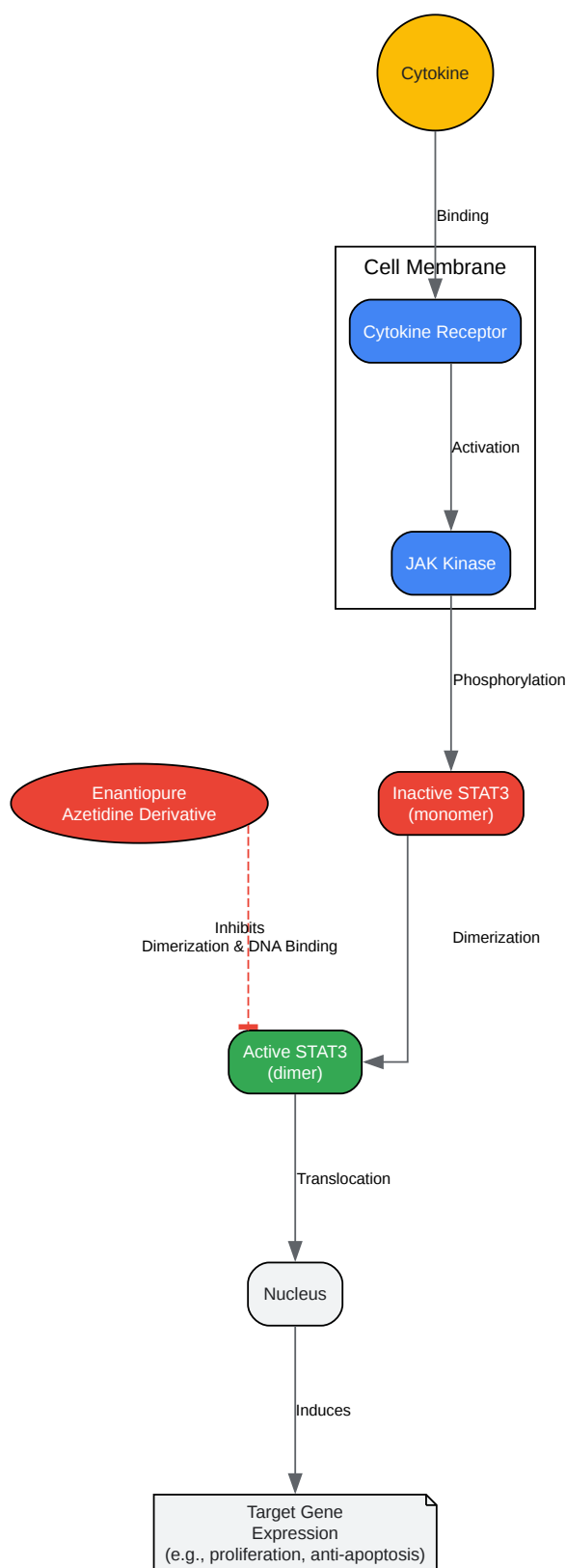
General Procedure:

- Prepare a dilute solution of the synthesized azetidine derivative in the mobile phase.
- Inject the sample onto the chiral HPLC column.
- Elute the sample with the optimized mobile phase at a constant flow rate.
- Monitor the elution profile using a UV detector at a suitable wavelength.
- The two enantiomers will have different retention times.
- Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: $ee\% = \frac{|Area(R) - Area(S)|}{(Area(R) + Area(S))} \times 100$

III. Visualizations

Signaling Pathway: Azetidine Derivatives as STAT3 Inhibitors

Certain enantiopure azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).^[4] Constitutive activation of the STAT3 signaling pathway is implicated in various cancers. The diagram below illustrates the general mechanism of STAT3 signaling and the point of inhibition by these azetidine derivatives.

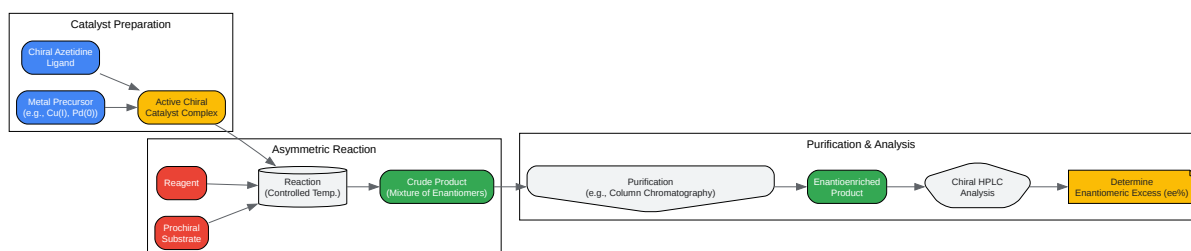


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Caption: Inhibition of the STAT3 signaling pathway by enantiopure azetidine derivatives.

Experimental Workflow: Asymmetric Catalysis Using a Chiral Azetidine Ligand

Chiral azetidine derivatives are effective ligands in asymmetric catalysis, inducing high levels of enantioselectivity in various chemical transformations.[3] The following diagram outlines a general experimental workflow for such a catalytic process.

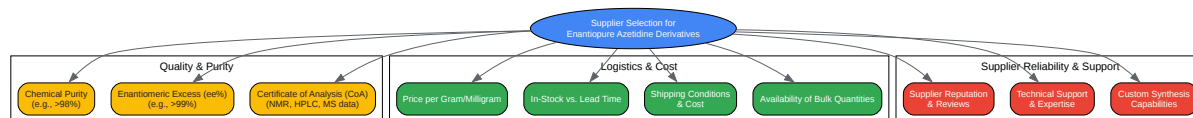


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Caption: General experimental workflow for asymmetric catalysis using a chiral azetidine ligand.

Logical Relationship: Key Considerations for Supplier Selection

Choosing the right supplier for enantiopure azetidine derivatives is critical for research and development success. The following diagram illustrates the key factors to consider in this decision-making process.



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Caption: Key factors to consider when selecting a supplier for enantiopure azetidine derivatives.

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